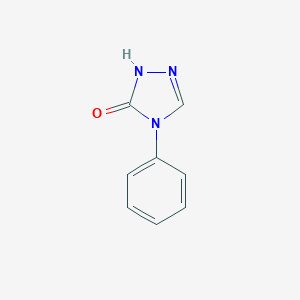

4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93434. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenyl-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c12-8-10-9-6-11(8)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVVGXZLFHZTKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50294013 | |

| Record name | 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1008-30-6 | |

| Record name | 2,4-Dihydro-4-phenyl-3H-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 93434 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1008-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50294013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS No. 1008-30-6), a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document delves into the synthesis, structural elucidation, and key physicochemical parameters of this triazolone derivative. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and expert insights into the characterization of this important molecular scaffold.

Introduction: The Significance of the 1,2,4-Triazol-3-one Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties. The incorporation of a phenyl group and a carbonyl function at specific positions on the triazole ring, as seen in this compound, gives rise to a molecule with a unique electronic and steric profile. This profile governs its interactions with biological targets and dictates its physicochemical behavior, such as solubility and membrane permeability, which are critical determinants of a drug candidate's pharmacokinetic profile.

Derivatives of the 1,2,4-triazol-3-one core are integral to the structure of several established drugs. For example, the antifungal agent Itraconazole is synthesized using a triazol-3-one intermediate, highlighting the importance of this chemical class in the development of effective pharmaceuticals.[1] A thorough understanding of the fundamental physicochemical properties of the parent compound, this compound, is therefore essential for the rational design and optimization of new drug candidates based on this versatile scaffold.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity and three-dimensional structure.

Molecular Structure and Basic Information

The compound this compound is a five-membered heterocyclic ring containing three nitrogen atoms and one carbonyl group, with a phenyl substituent at the N4 position.

Table 1: Core Identification and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1008-30-6 | |

| Molecular Formula | C₈H₇N₃O | |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Solid (predicted) | N/A |

Structural Elucidation: A Spectroscopic Approach

¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule. For this compound, the expected signals would provide clear evidence of the phenyl and triazolone moieties.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, likely in the range of δ 7.0-8.0 ppm. The proton on the triazole ring would likely appear as a distinct singlet.

-

¹³C NMR: The spectrum would reveal characteristic signals for the carbonyl carbon of the triazolone ring, typically in the downfield region (δ > 150 ppm), as well as signals for the aromatic carbons of the phenyl group.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H and C=O stretching vibrations of the triazolone ring, as well as bands corresponding to the C=C and C-H bonds of the aromatic phenyl group.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (161.16 g/mol ), along with other fragment ions that can help to confirm the structure.

Synthesis of this compound

A robust and reproducible synthesis is the cornerstone of any chemical research program. While a specific, detailed protocol for the target compound is not widely published, a reliable synthetic route can be extrapolated from the synthesis of analogous compounds. The most plausible approach involves the cyclization of a substituted semicarbazide.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned to proceed via the reaction of phenyl isocyanate with hydrazine, followed by cyclization. A related synthesis for the isomeric 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one involves the reaction of benzoyl chloride with semicarbazide, followed by cyclization in the presence of a base.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis of a 1,2,4-Triazol-3-one Derivative

The following is a generalized protocol for the synthesis of a 1,2,4-triazol-3-one, which can be adapted for the synthesis of the title compound. This protocol is based on the synthesis of the isomeric 5-phenyl-1,2-dihydro-3H-1,2,4-triazol-3-one.

Step 1: Synthesis of the Semicarbazide Intermediate

-

Dissolve semicarbazide (or in the case of the target compound, 4-phenylsemicarbazide) in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of the appropriate acyl chloride (e.g., benzoyl chloride).

-

Stir the reaction mixture at room temperature for several hours.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Filter, wash with cold water, and dry the crude product.

Step 2: Cyclization to the Triazol-3-one

-

Reflux the crude semicarbazide intermediate in an aqueous solution of a base (e.g., sodium hydroxide).

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the triazol-3-one product.

-

Filter, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Key Physicochemical Properties and Their Determination

The physicochemical properties of a compound are critical to its application, particularly in drug development where they influence absorption, distribution, metabolism, and excretion (ADME).

Melting Point

Experimental Protocol: Determination of Melting Point

-

A small amount of the dry, crystalline sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The temperature is raised slowly, and the range at which the sample melts is recorded.

Solubility

Solubility is a critical parameter for drug delivery and formulation. The solubility of a compound is typically determined in a range of solvents, including aqueous buffers at different pH values and organic solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

The vial is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined by a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Acid Dissociation Constant (pKa)

The pKa of a compound is a measure of its acidity or basicity and is crucial for understanding its ionization state at different physiological pH values. The 1,2,4-triazol-3-one ring system contains acidic and basic centers, and its pKa will influence its solubility, membrane permeability, and binding to biological targets. The pKa of the parent 1,2,4-triazole is 10.26.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

-

A solution of the compound of known concentration is prepared in a suitable solvent system (e.g., a mixture of water and an organic co-solvent for poorly water-soluble compounds).

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

Diagram 2: Workflow for Physicochemical Characterization

Caption: A typical workflow for the synthesis and characterization of a new chemical entity.

Biological Relevance and Potential Applications

While specific biological activity data for this compound is limited in publicly available literature, the broader class of 1,2,4-triazole derivatives is well-established for its diverse pharmacological effects. The structural motifs present in the title compound suggest potential for various biological activities. The phenyl group can engage in hydrophobic and pi-stacking interactions with biological macromolecules, while the triazolone core can participate in hydrogen bonding.

The exploration of this compound and its derivatives as potential therapeutic agents is a promising area of research. Its role as a key intermediate in the synthesis of more complex molecules, such as Itraconazole, underscores its importance in the pharmaceutical industry.[1]

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While there are gaps in the experimentally determined data for this specific compound, this guide has outlined the necessary experimental protocols for its synthesis and characterization based on established methodologies for related compounds. The information presented herein is intended to serve as a valuable resource for scientists and researchers, facilitating further investigation into this important heterocyclic scaffold and its potential applications in drug discovery and materials science.

References

"crystal structure analysis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one"

An In-depth Technical Guide: Crystal Structure Analysis of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its unique electronic properties, hydrogen bonding capabilities, and structural rigidity.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state is paramount for rational drug design, polymorphism screening, and formulation development. This guide provides a comprehensive, in-depth methodology for the complete crystal structure analysis of this compound. We will progress from the foundational steps of synthesis and single-crystal growth to the intricacies of data acquisition via Single-Crystal X-ray Diffraction (SC-XRD), structure solution, and refinement. Furthermore, this guide integrates modern computational techniques, including Density Functional Theory (DFT) and Hirshfeld surface analysis, to provide a holistic understanding of the molecule's structural landscape, bridging the gap between experimental observation and theoretical validation.

Synthesis and High-Quality Crystal Growth

The prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The quality of the final crystal structure is intrinsically linked to the quality of the crystal used for data collection.

Rationale for Synthetic Pathway

The synthesis of the 1,2,4-triazol-3-one core can be achieved through several established routes. A common and reliable method involves the cyclization of semicarbazide derivatives or, more efficiently, a [3+2] cycloaddition reaction. For this guide, we select a modern approach using readily available precursors, which offers high yields and purity, minimizing contaminants that could hinder crystallization.[2]

Experimental Protocol: Synthesis

-

Precursor Synthesis: Phenylhydrazine is reacted with urea at elevated temperatures (120-140 °C) to form 4-phenylsemicarbazide. This reaction is typically straightforward and provides the key intermediate.

-

Cyclization: The resulting 4-phenylsemicarbazide is heated with formic acid under reflux. The formic acid acts as both a solvent and a reagent, facilitating the intramolecular cyclization to yield this compound.

-

Purification: The crude product is cooled, and the resulting precipitate is collected by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) is performed to achieve high purity (>99%), which is essential for successful single-crystal growth. Product identity and purity are confirmed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).[3]

Experimental Protocol: Crystallization

The objective is to grow a single, well-ordered crystal free of defects. Slow evaporation is the most common and effective technique for this purpose.

-

Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound moderately at room or slightly elevated temperature. A solvent screen using vials with small amounts of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) is performed.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent (e.g., ethanol) at room temperature.

-

Crystal Growth: The solution is loosely covered (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This slow process prevents rapid precipitation and encourages the formation of a single, well-defined crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

The SC-XRD Experimental Workflow

The process from crystal to final structure follows a well-defined, multi-step workflow. Each step is critical for the integrity of the final model.

Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head on the diffractometer.

-

Data Acquisition: The crystal is cooled to a low temperature (e.g., 100 K) using a nitrogen stream. This is a crucial step to minimize thermal vibrations of the atoms, resulting in higher quality diffraction data and a more precise final structure.[4] Data is collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro or DENZO-SCALEPACK).[5] This step involves indexing the diffraction spots to determine the unit cell parameters and space group, integrating the intensities of each reflection, and applying corrections for various experimental effects (e.g., Lorentz factor, polarization).

Protocol: Structure Solution and Refinement

-

Structure Solution: The processed data is used to solve the phase problem and obtain an initial electron density map. Programs like SHELXT use direct methods or dual-space algorithms to locate the positions of most non-hydrogen atoms.[6]

-

Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method with software such as SHELXL.[6] In this iterative process, atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Validation: The quality of the final model is assessed by the R1 factor (residual factor), which should ideally be below 5% for high-quality data. Other metrics like the goodness-of-fit (GooF) and residual electron density maps are also checked to ensure the model is accurate and complete. The final validated structure is saved in the Crystallographic Information File (CIF) format.

Structural Interpretation and Supramolecular Assembly

While crystallographic data for the exact title compound is not publicly available, we can use the published data for the closely related analogue, 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (CSD Refcode: XOPCAJ), as a highly representative model for discussing molecular geometry and intermolecular interactions.[4] The replacement of sulfur with oxygen is not expected to drastically alter the primary hydrogen bonding motifs.

Crystallographic Data Summary

The following table summarizes the expected crystallographic parameters based on its thione analogue.[4]

| Parameter | Value (for Thione Analogue[4]) |

| Chemical Formula | C₈H₇N₃S |

| Formula Weight | 177.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0155(1) |

| b (Å) | 14.1062(1) |

| c (Å) | 10.1990(1) |

| β (°) | 98.871(1) |

| Volume (ų) | 855.09(2) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 100 |

| Final R₁ [I > 2σ(I)] | 0.0241 |

| wR₂ (all data) | 0.0609 |

Molecular Geometry

The analysis of bond lengths and angles reveals the electronic nature of the molecule. For this compound, the triazolone ring is expected to be essentially planar. The phenyl ring will be twisted relative to the triazole ring, with a specific dihedral angle that minimizes steric hindrance while allowing for some electronic conjugation.

Table of Expected Bond Lengths and Angles (Based on thione analogue[4] and related structures[7])

| Bond/Angle | Expected Length (Å) / Angle (°) | Causality and Insight |

| C=O | ~1.22 - 1.24 | Typical double bond character for a carbonyl group in this environment. |

| N1-N2 | ~1.39 - 1.41 | Single bond character, consistent with the dihydro-triazole form. |

| N4-C(phenyl) | ~1.42 - 1.44 | Single bond connecting the two ring systems. |

| C(triazole)-N | ~1.33 - 1.38 | Partial double bond character within the heterocyclic ring. |

| Phenyl-Triazole Dihedral Angle | ~40 - 60° | A non-zero angle is expected to relieve steric strain between the ortho-hydrogens of the phenyl ring and the triazole ring. |

Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is governed by non-covalent interactions. For this compound, the most significant interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This strong interaction leads to the formation of centrosymmetric dimers, which are common motifs in such crystal structures.[8]

These dimers then pack into a three-dimensional lattice, further stabilized by weaker C-H···N or C-H···π interactions and π-π stacking between phenyl rings of adjacent dimers.[9][10] Visualizing and quantifying these interactions is best achieved through Hirshfeld surface analysis.

Advanced Analysis: Integrating Computational Chemistry

To gain deeper insights, the experimental X-ray structure is complemented with computational methods. This synergy validates the experimental findings and provides information about the molecule's electronic properties.

Density Functional Theory (DFT)

-

Purpose: DFT calculations are used to optimize the geometry of a single molecule in the gas phase.[7][11] Comparing the DFT-optimized geometry with the experimental solid-state geometry reveals the energetic and structural consequences of crystal packing forces (e.g., hydrogen bonding).

-

Protocol:

-

The atomic coordinates from the refined CIF file are used as the starting point.

-

Geometry optimization is performed using a common functional and basis set (e.g., B3LYP/6-311++G(d,p)).[12]

-

Key geometric parameters (bond lengths, angles, dihedral angles) from the calculated and experimental structures are compared. Significant differences highlight regions of the molecule most affected by intermolecular interactions.

-

Hirshfeld Surface Analysis

-

Purpose: Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular contacts in a crystal.[12][13] It provides a graphical representation of which atoms from neighboring molecules are in close contact with the central molecule and the nature of these contacts.

-

Protocol (using CrystalExplorer Software):

-

Input: The refined CIF file is loaded into the CrystalExplorer program.

-

Surface Generation: A Hirshfeld surface is generated for the molecule of interest. This surface is mapped with properties like d_norm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of similar length in white, and longer contacts in blue.

-

Fingerprint Plotting: The surface is decomposed into a 2D "fingerprint plot," which summarizes all intermolecular contacts. The plot shows the distance from the surface to the nearest atom inside (d_i) versus the distance to the nearest atom outside (d_e).

-

Interpretation:

-

Sharp, distinct spikes on the plot are characteristic of strong, directional interactions like N-H···O hydrogen bonds.[14]

-

More diffuse regions correspond to weaker, less specific contacts like H···H, C···H, and C···C (π-π stacking) interactions.[9][12]

-

The percentage contribution of each type of contact can be calculated, providing a quantitative summary of the crystal packing forces.[13]

-

-

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that provides critical insights for drug development and materials science. This guide has detailed a robust workflow, beginning with meticulous synthesis and crystallization, followed by precise data acquisition and refinement using single-crystal X-ray diffraction. By integrating advanced computational tools like DFT and Hirshfeld surface analysis, we move beyond a simple description of molecular geometry to a profound understanding of the supramolecular architecture and the specific intermolecular forces that govern it. This holistic approach, combining empirical data with theoretical validation, is indispensable for harnessing the full potential of the 1,2,4-triazole scaffold in the design of next-generation functional molecules.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3H-1,2,4-triazol-3-one synthesis [organic-chemistry.org]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Crystal structure of 4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, C8H7N3S - Sunway Institutional Repository [eprints.sunway.edu.my]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. eurjchem.com [eurjchem.com]

- 12. Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 1008-30-6)[1]. While a complete set of publicly available, peer-reviewed spectral data for this specific molecule is limited, this document synthesizes expected spectroscopic behaviors based on available data for the compound and its close structural analogs. By leveraging foundational principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, this guide offers a robust framework for the identification, purity assessment, and structural elucidation of this and related compounds. The methodologies and interpretations presented herein are grounded in established scientific literature to ensure technical accuracy and reliability for researchers in medicinal chemistry and drug development.

Introduction to this compound

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The subject of this guide, this compound, is a key intermediate and a structural motif of significant interest in the development of novel bioactive molecules. Its synthesis and characterization are fundamental steps in the discovery of new chemical entities. Accurate and thorough spectroscopic analysis is paramount for confirming the molecular structure, assessing purity, and understanding the chemical properties of this compound, thereby ensuring the integrity of subsequent biological and pharmacological studies.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound comprises a phenyl ring attached to a 1,2,4-triazol-3-one core. This arrangement of aromatic and heterocyclic moieties gives rise to a distinct spectroscopic fingerprint. The following sections will detail the expected data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy.

References

Unveiling the Multifaceted Mechanisms of Action of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

The 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one core is a testament to the power of heterocyclic chemistry in generating pharmacologically diverse and potent therapeutic candidates. This structural motif has garnered significant attention within the drug discovery community for its remarkable versatility, underpinning compounds with a broad spectrum of biological activities. This guide provides an in-depth exploration of the primary mechanisms of action through which these derivatives exert their effects, offering a technical resource for researchers dedicated to advancing novel therapeutics. We will delve into the molecular intricacies of their anticancer, anticonvulsant, and antimicrobial properties, supported by established experimental protocols and quantitative data to provide a comprehensive understanding of this promising chemical class.

I. Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of this compound have emerged as formidable agents in oncology research, exhibiting cytotoxic effects against a range of cancer cell lines through diverse and complementary mechanisms.

A. Disruption of Microtubule Dynamics: Halting Mitotic Progression

A key anticancer strategy of these compounds is the inhibition of tubulin polymerization. Microtubules are critical components of the cytoskeleton, essential for the formation of the mitotic spindle during cell division. By interfering with the dynamic equilibrium of tubulin polymerization and depolymerization, these derivatives can arrest the cell cycle, leading to apoptosis.

In Vitro Tubulin Polymerization Inhibition Assay:

This fluorescence-based assay is a cornerstone for identifying and characterizing compounds that target microtubule dynamics.[1]

Principle: The polymerization of purified tubulin into microtubules is monitored by a fluorescent reporter that preferentially binds to the polymerized form, resulting in an increase in fluorescence intensity. Inhibitors of this process will diminish the rate and extent of this fluorescence increase.[1]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a tubulin reaction mix on ice containing 2 mg/mL tubulin in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter as per the manufacturer's instructions.[1]

-

Prepare 10x stock solutions of the test compounds and controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as an enhancer, and a vehicle control).[1]

-

-

Assay Procedure:

-

Pre-warm a 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.

-

Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well, ensuring a final volume of 50 µL.

-

Immediately place the plate in a pre-warmed microplate reader set to 37°C.[2]

-

-

Data Acquisition and Analysis:

-

Measure fluorescence intensity over time to generate polymerization curves.

-

Key parameters to extract include the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax).

-

Calculate the IC50 value by plotting Vmax or Amax against the logarithm of the compound concentration and fitting the data to a dose-response curve.[3]

-

Visualizing the Experimental Workflow:

Caption: Workflow for the In Vitro Tubulin Polymerization Inhibition Assay.

B. Evaluation of Cytotoxicity: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents.[4]

Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[4][5]

Experimental Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cell line.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well).[4]

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).[6]

-

-

MTT Assay and Solubilization:

-

Absorbance Measurement and Data Analysis:

Visualizing the Apoptotic Pathway:

Caption: Anticancer mechanism via tubulin polymerization inhibition.

II. Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for this compound derivatives is their potential as anticonvulsant agents for the treatment of epilepsy.

A. Putative Mechanism: Enhancement of GABAergic Neurotransmission

While the precise mechanisms are still under investigation, evidence suggests that some of these compounds may exert their anticonvulsant effects by modulating the gamma-aminobutyric acid (GABA) system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and enhancing its action can suppress neuronal hyperexcitability that leads to seizures. One proposed mechanism is interaction with the GABA-A receptor.[8][9]

GABA-A Receptor Binding Assay:

This assay is used to determine if a compound binds to the GABA-A receptor complex.

Principle: A radiolabeled ligand with known affinity for the GABA-A receptor (e.g., [3H]muscimol) is used. The ability of a test compound to displace the radioligand is measured, indicating its binding affinity for the receptor.[10]

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in a sucrose buffer.

-

Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.[11]

-

Resuspend the final pellet in a binding buffer.

-

-

Binding Assay:

-

Thaw the prepared membranes and wash them with binding buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand (e.g., 5 nM [3H]muscimol), and varying concentrations of the test compound.[11]

-

For non-specific binding determination, use a high concentration of unlabeled GABA (e.g., 10 mM).[11]

-

Incubate at 4°C for 45 minutes.

-

-

Termination and Quantification:

-

Terminate the reaction by rapid filtration over glass fiber filters to separate bound and free radioligand.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using liquid scintillation spectrometry.[11]

-

-

Data Analysis:

-

Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

-

Visualizing the GABAergic Pathway:

Caption: Proposed anticonvulsant mechanism via GABA-A receptor modulation.

B. In Vivo Evaluation of Anticonvulsant Efficacy

The Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in rodents are the gold standards for the initial screening of potential anticonvulsant drugs.[12][13]

Maximal Electroshock (MES) Seizure Model:

This model is thought to mimic generalized tonic-clonic seizures.

Protocol:

-

Animal Preparation and Drug Administration:

-

Acclimatize male mice and administer the test compound or vehicle control via the desired route (e.g., intraperitoneally).[14]

-

Wait for the time of peak effect of the compound.

-

-

Seizure Induction:

-

Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.[15]

-

-

Observation and Endpoint:

-

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

The primary endpoint is the abolition of this tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.[15]

-

Pentylenetetrazole (PTZ)-Induced Seizure Model:

This model is used to identify compounds that may be effective against absence and/or myoclonic seizures.[12] PTZ is a GABA-A receptor antagonist.[16]

Protocol:

-

Animal Preparation and Drug Administration:

-

Similar to the MES model, administer the test compound or vehicle to mice.

-

-

Seizure Induction:

-

Administer a subcutaneous injection of PTZ (e.g., 85 mg/kg for CF-1 mice).[17]

-

-

Observation and Endpoint:

-

Observe the animals for 30 minutes for the presence of clonic seizures (e.g., spasms of the forelimbs, hindlimbs, or jaw).[17]

-

An animal is considered protected if it does not exhibit these seizures.

-

Quantitative Data for a Representative Derivative:

| Compound | Anticonvulsant Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) |

| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 | 611.0 | 25.8[8] |

III. Antimicrobial Activity: Targeting Fungal and Bacterial Pathogens

The 1,2,4-triazole scaffold is famously present in several clinically used antifungal drugs.[18] Derivatives of this compound also exhibit promising antimicrobial properties.

A. Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for many antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

CYP51 Inhibition Assay:

Principle: The activity of purified CYP51 is measured by its ability to convert lanosterol to its demethylated product. The inhibitory effect of a compound is determined by quantifying the reduction in product formation.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a reaction mixture containing purified recombinant CYP51 (e.g., from Candida albicans), a cytochrome P450 reductase, and a buffer system.

-

Prepare solutions of lanosterol (the substrate) and the test compounds.

-

-

Assay Procedure:

-

Incubate the enzyme with the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding lanosterol and NADPH.

-

Allow the reaction to proceed for a specific time at a controlled temperature.

-

-

Product Quantification and Data Analysis:

-

Stop the reaction and extract the sterols.

-

Analyze the ratio of product to substrate using gas chromatography-mass spectrometry (GC-MS).

-

Calculate the enzyme velocity and determine the IC50 value of the inhibitor.[19]

-

Visualizing the Antifungal Mechanism:

References

- 1. benchchem.com [benchchem.com]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2,4-Dihydro-3H-1,2,4-triazol-3-ones as anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 13. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. journals.asm.org [journals.asm.org]

Unlocking the Therapeutic Promise: A Technical Guide to the Anticonvulsant Potential of 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epilepsy remains a significant global health challenge, with a substantial portion of patients exhibiting resistance to current therapeutic options. This necessitates the urgent exploration of novel chemical scaffolds with anticonvulsant properties. The 1,2,4-triazole nucleus has emerged as a promising pharmacophore in the design of central nervous system active agents. This technical guide provides an in-depth analysis of the anticonvulsant potential of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a core structure in a class of compounds demonstrating significant preclinical efficacy. We will delve into the synthetic pathways, established preclinical screening protocols, and the structure-activity relationships of its derivatives. This document will serve as a comprehensive resource for researchers aiming to advance the development of novel, more effective, and safer anticonvulsant therapies.

Introduction: The Unmet Need in Epilepsy and the Rise of 1,2,4-Triazoles

Epilepsy is a chronic neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant number of patients continue to experience seizures, highlighting the critical need for new therapeutic agents with improved efficacy and tolerability.[2] The 1,2,4-triazole ring is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant effects.[1][3] This guide focuses on the this compound backbone as a promising starting point for the development of next-generation anticonvulsants.

Synthetic Pathways to this compound and its Derivatives

The synthesis of this compound and its analogs generally follows a well-established synthetic route. A common method involves the cyclization of a substituted semicarbazide precursor.

General Synthetic Protocol:

A generalized synthetic scheme for 4-substituted-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-ones is outlined below. The specific synthesis of the parent compound, this compound, would follow a similar pathway, starting with phenylhydrazine.

Step 1: Formation of Semicarbazide Intermediate

-

A substituted phenylhydrazine is reacted with an isocyanate, typically in an aprotic solvent like toluene or dichloromethane, to yield the corresponding semicarbazide.

Step 2: Cyclization to the Triazolone Ring

-

The semicarbazide intermediate is then cyclized to form the 1,2,4-triazol-3-one ring. This is often achieved by heating the semicarbazide with a suitable cyclizing agent, such as diethyl carbonate or phosgene derivatives, in the presence of a base.

A visual representation of a typical synthetic workflow is provided below:

Caption: Generalized synthetic workflow for this compound.

Preclinical Evaluation of Anticonvulsant Potential: Key Methodologies

The initial assessment of novel compounds for anticonvulsant activity relies on a battery of well-validated preclinical models. The Antiepileptic Drug Development (ADD) program has established a tiered approach for screening, with the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests being the cornerstones of initial evaluation.[4]

Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[5]

Protocol:

-

Animal Model: Adult male Swiss mice are commonly used.

-

Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at varying doses.

-

Induction of Seizure: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or auricular electrodes.

-

Endpoint: The ability of the test compound to prevent the hind limb tonic extension phase of the seizure is recorded as the endpoint of protection.

-

Data Analysis: The median effective dose (ED₅₀), the dose at which 50% of the animals are protected, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is employed to identify compounds that may be effective against absence seizures.[6]

Protocol:

-

Animal Model: Adult male Swiss mice are typically used.

-

Compound Administration: The test compound is administered, followed by a latency period.

-

Induction of Seizure: A subcutaneous injection of pentylenetetrazole (a GABA-A receptor antagonist) at a convulsive dose (e.g., 85 mg/kg) is administered.

-

Endpoint: The ability of the test compound to prevent clonic seizures for a defined period (e.g., 30 minutes) is observed.

-

Data Analysis: The ED₅₀ is determined.

Neurotoxicity Screening: The Rotarod Test

It is crucial to assess the potential for motor impairment, a common side effect of many AEDs. The rotarod test is the standard for evaluating neurotoxicity.[5]

Protocol:

-

Apparatus: A rotating rod apparatus is used.

-

Training: Mice are trained to remain on the rotating rod.

-

Compound Administration: The test compound is administered.

-

Testing: At various time points after administration, the mice are placed on the rotating rod, and their ability to remain on the rod for a set duration (e.g., 1-2 minutes) is recorded.

-

Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

The following diagram illustrates the preclinical screening workflow:

Caption: Standard preclinical workflow for evaluating anticonvulsant candidates.

Structure-Activity Relationship (SAR) and Pharmacological Data

While specific data for the parent compound, this compound, is limited in publicly available literature, extensive research on its derivatives provides valuable insights into the structure-activity relationship of this chemical class.

A study on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones revealed that these compounds exhibited significant anticonvulsant activity in the MES test.[7] Among the tested compounds, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was identified as a particularly potent derivative with an ED₅₀ of 23.7 mg/kg and a TD₅₀ of 611.0 mg/kg, resulting in a high protective index (PI) of 25.8.[7] This suggests that the presence and nature of the alkoxy substituent on the phenyl ring play a crucial role in the anticonvulsant activity and safety profile.

Another series of 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also demonstrated promising anticonvulsant properties.[6] One of the most active compounds in this series showed potent activity in both MES and scPTZ models, with ED₅₀ values of 23.7 mg/kg and 18.9 mg/kg, respectively.[6] The TD₅₀ for this compound was 284.0 mg/kg, leading to favorable PI values.[6]

| Compound Class | Most Potent Derivative | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) | Reference |

| 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | 4-(2-octyloxy-phenyl) derivative | 23.7 | Not Reported | 611.0 | 25.8 | [7] |

| 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones | 4-(2-(4-Fluorobenzylthio)benzo[d]oxazol-5-yl) derivative | 23.7 | 18.9 | 284.0 | 12.0 (MES), 15.0 (scPTZ) | [6] |

| 4-(substituted-phenyl)-[6][7][8]triazolo[4,3-a]quinazolin-5(4H)-ones | Derivative 6o | 88.02 | Potent Activity | >2250 | >25.5 | [5] |

Table 1: Comparative Anticonvulsant Activity of this compound Derivatives

Putative Mechanisms of Anticonvulsant Action

The precise mechanism of action for this compound is not fully elucidated. However, studies on its derivatives suggest potential involvement of the GABAergic system and modulation of voltage-gated ion channels.

Enhancement of GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Many established AEDs exert their effects by enhancing GABAergic neurotransmission. Research on potent derivatives of this compound has shown that these compounds can significantly increase the levels of GABA in the brain.[6] Furthermore, the anticonvulsant activity of these compounds was diminished by pretreatment with a GABA synthesis inhibitor, providing strong evidence for the involvement of the GABAergic system.[6]

Modulation of Voltage-Gated Ion Channels

Voltage-gated sodium channels (VGSCs) play a critical role in the generation and propagation of action potentials. Several established AEDs, such as carbamazepine and phenytoin, act by blocking these channels. The efficacy of many 1,2,4-triazole derivatives in the MES test, a model sensitive to sodium channel blockers, suggests a potential interaction with VGSCs.[8]

The proposed mechanisms of action are depicted in the following diagram:

Caption: Hypothesized mechanisms of anticonvulsant action for this compound derivatives.

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the development of novel anticonvulsant agents. Preclinical studies on its derivatives have consistently demonstrated potent efficacy in established seizure models, coupled with favorable safety profiles. The likely dual mechanism of action, involving the enhancement of GABAergic inhibition and modulation of neuronal excitability via voltage-gated ion channels, makes this class of compounds particularly attractive.

Future research should focus on:

-

Synthesis and evaluation of the parent compound: A thorough investigation of the anticonvulsant properties of the unsubstituted this compound is warranted to establish a baseline for this chemical series.

-

Elucidation of the precise molecular targets: In-depth mechanistic studies, including electrophysiological and binding assays, are necessary to identify the specific molecular targets of these compounds.

-

Optimization of pharmacokinetic properties: Further chemical modifications should aim to optimize the absorption, distribution, metabolism, and excretion (ADME) properties to enhance drug-like characteristics.

The continued exploration of this chemical space holds significant promise for the discovery of novel and improved treatments for epilepsy.

References

- 1. Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 2. Effect of Chronic Administration of 5-(3-chlorophenyl)-4-Hexyl-2,4 -Dihydro-3H-1,2,4-Triazole-3-Thione (TP-315)—A New Anticonvulsant Drug Candidate—On Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]

- 5. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activity evaluation of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones in various experimental seizure models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Properties of the 4-Phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one Scaffold

Abstract: The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the anti-inflammatory potential of the 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one core structure. Drawing from established research on closely related analogues, we explore the primary mechanisms of action, including the inhibition of key pro-inflammatory signaling pathways such as MAPK/NF-κB and the suppression of inflammatory mediators like cyclooxygenase (COX) enzymes, nitric oxide (NO), and cytokines.[4][5][6][7] This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols for in vitro and in vivo validation and a discussion of the therapeutic potential of this chemical class.

Introduction: The Rationale for Targeting Inflammation with Triazoles

Inflammation is a complex biological response essential for host defense against infection and injury. However, dysregulated or chronic inflammation underpins a vast array of pathologies, including autoimmune disorders, neurodegenerative diseases, and cardiovascular conditions.[8] Consequently, there is a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are often associated with gastrointestinal and cardiovascular side effects.[8][9]

The 1,2,4-triazole ring is a privileged pharmacophore due to its unique electronic and steric properties, which allow it to act as a stable isostere for amide or ester groups and participate in hydrogen bonding and other molecular interactions.[5] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antifungal, antiviral, anticonvulsant, and anticancer effects.[2][5][10] Notably, numerous studies have highlighted the significant anti-inflammatory potential of 1,2,4-triazole derivatives, making the this compound structure a compelling candidate for further investigation.[1][5][11]

This guide will use a well-studied analogue, 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) , as a primary exemplar to elucidate the core anti-inflammatory mechanisms attributable to this structural class.[6][7]

Core Mechanism of Action: Inhibition of Pro-inflammatory Signaling

The anti-inflammatory effects of the this compound scaffold are primarily attributed to its ability to modulate key intracellular signaling cascades that orchestrate the inflammatory response.

Repression of the MAPK/NF-κB Signaling Axis

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the production of pro-inflammatory mediators. Studies on the analogue W112 have demonstrated that its anti-inflammatory effects are mediated through the repression of these pathways.[6][7]

-

Mechanism: In response to an inflammatory stimulus like Lipopolysaccharide (LPS) or β-amyloid, upstream kinases are activated, leading to the phosphorylation of MAPK proteins (e.g., p38, JNK, ERK).[6] This, in turn, activates the IKK complex, which phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is ubiquitinated and degraded, releasing the NF-κB (p65/p50) dimer. The freed NF-κB translocates to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like COX-2 and iNOS.[6][7]

-

Point of Intervention: The this compound core structure is proposed to interfere with this cascade, leading to a significant reduction in the nuclear translocation of NF-κB and subsequent downregulation of its target genes.[6] This results in decreased production of tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[6][7]

Caption: Proposed inhibition of the MAPK/NF-κB signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

A primary mechanism for many anti-inflammatory drugs is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins (PGs).[8] Numerous 1,2,4-triazole derivatives have been specifically designed and evaluated as COX inhibitors.[4][5][12] Molecular docking studies suggest that the triazole scaffold can fit within the active site of COX enzymes, particularly the more inducible COX-2 isoform, which is a key target for reducing inflammation with fewer gastric side effects.[4][12] Some derivatives exhibit potent and selective COX-2 inhibitory activity, comparable to reference drugs like celecoxib.[5]

Experimental Validation: Protocols and Methodologies

Validating the anti-inflammatory potential of a compound requires a tiered approach, beginning with in vitro cellular assays and progressing to in vivo models of inflammation.

In Vitro Anti-inflammatory Screening Workflow

A logical workflow for screening compounds like this compound is essential to characterize its activity profile efficiently.

Caption: A typical in vitro screening cascade for anti-inflammatory compounds.

Protocol: In Vitro Nitric Oxide and Cytokine Inhibition Assay

This protocol describes the use of RAW 264.7 murine macrophages, a standard cell line for studying inflammatory responses.

Objective: To determine the compound's ability to inhibit the production of NO, TNF-α, and IL-6 in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 1, 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.

-

Inflammatory Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect the cell culture supernatant for analysis.

-

Nitric Oxide (Griess) Assay:

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. Quantify nitrite (NO₂⁻) concentration using a sodium nitrite standard curve.

-

-

Cytokine (ELISA) Assay:

-

Quantify the concentration of TNF-α and IL-6 in the collected supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Self-Validation & Controls:

-

Negative Control: Cells treated with vehicle only (no LPS, no compound).

-

Positive Control: Cells treated with vehicle and LPS.

-

Reference Drug: A known anti-inflammatory agent (e.g., Dexamethasone or Indomethacin) run in parallel.

-

Cytotoxicity Control: A parallel plate should be run and subjected to an MTT or similar viability assay to ensure that the observed inhibition is not due to cell death.

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is the most widely used primary test for screening anti-inflammatory agents.[2][11][13]

Objective: To evaluate the acute anti-inflammatory activity of the test compound in a rat or mouse model.

Methodology:

-

Animal Acclimation: Use male Wistar rats (180-200g) and acclimate them for at least one week.[13] Fast the animals overnight before the experiment with free access to water.

-

Grouping: Divide animals into groups (n=6):

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).[11]

-

Induction of Inflammation: One hour after dosing, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated using the formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Data Summary and Therapeutic Outlook

The anti-inflammatory potential of 1,2,4-triazole derivatives is well-documented.[1][5] While data for the specific unsubstituted title compound is sparse, the activity of its derivatives provides a strong rationale for its potential efficacy.

Table 1: Representative Anti-inflammatory Activity of 1,2,4-Triazole Analogues

| Compound Class/Example | Assay/Model | Key Findings | Reference |

| 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) | Aβ-induced inflammation in PC12 cells & rat model | Reduced production of TNF-α and IL-6; Repressed MAPK/NF-κB pathways. | [6][7] |

| 1,2,4-triazole hydrazone derivatives | In vitro COX inhibition | One derivative (B6) showed high binding affinity for COX-1 (-10.5 kcal/mol) and COX-2 (-11.2 kcal/mol) in docking studies. | [4][12] |

| 1,2,4-triazole-isoaurone hybrids | In vitro COX inhibition & NO release | A lead compound showed high COX-2 inhibitory activity (IC₅₀ = 2.6 µM) and inhibited NO release. | [5] |

| 5-thioalkyl-1,3-diaryl-1,2,4- triazole derivatives | Carrageenan-induced rat paw edema | Showed good anti-inflammatory activity compared to indomethacin at 50 and 100 mg/kg doses. | [11] |

The consistent findings across multiple studies suggest that the this compound core is a viable scaffold for developing novel anti-inflammatory drugs. Its potential to modulate the MAPK/NF-κB pathway offers a mechanism to suppress a broad range of inflammatory mediators beyond prostaglandins, potentially leading to greater efficacy in complex inflammatory diseases. Further derivatization of the phenyl ring and the triazole core could optimize potency, selectivity (e.g., for COX-2), and pharmacokinetic properties.

Conclusion

The this compound structure represents a promising platform for the design and development of next-generation anti-inflammatory therapeutics. Evidence from closely related analogues strongly indicates a mechanism of action centered on the suppression of the MAPK/NF-κB signaling axis and inhibition of key inflammatory enzymes like COX-2. The detailed in vitro and in vivo protocols provided herein offer a robust framework for the systematic evaluation of this and related compounds. Future research should focus on synthesizing and testing the title compound and its derivatives to fully characterize their therapeutic potential and establish a clear structure-activity relationship.

References

- 1. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory Activity of 4-(4-(Heptyloxy)phenyl)-2,4-dihydro-3 H-1,2,4-triazol-3-one via Repression of MAPK/NF-κB Signaling Pathways in β-Amyloid-Induced Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and evaluation of anti-inflammatory and analgesic activities of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, characterization and anti-inflammatory activity evaluation of 1,2,4-triazole and its derivatives as a potential scaffold for the synthesis of drugs against prostaglandin-endoperoxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

An In-Depth Technical Guide on the Pharmacokinetics and Metabolism of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic profile and metabolic fate of 4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one, a member of the biologically significant 1,2,4-triazole class of heterocyclic compounds. While specific experimental data for this exact molecule is limited in publicly accessible literature, this document synthesizes established principles from related triazole-containing pharmaceuticals and nitrogen-containing heterocycles to construct a predictive framework for its absorption, distribution, metabolism, and excretion (ADME). We present detailed, field-proven experimental protocols for both in vitro and in vivo studies, designed to rigorously characterize the pharmacokinetic and metabolic profile of novel triazole derivatives. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new chemical entities within this class, offering both a theoretical foundation and practical methodologies for their evaluation.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of therapeutic applications.[1] Derivatives of this five-membered nitrogen-containing heterocycle are known to exhibit diverse biological activities, including antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3] The efficacy and safety of these agents are intrinsically linked to their pharmacokinetic (PK) and metabolic profiles. Understanding how a molecule like this compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted is critical for predicting its therapeutic window, potential for drug-drug interactions (DDIs), and overall clinical viability.

This guide will delve into the probable ADME characteristics of this compound, drawing parallels with well-studied triazole antifungals and other heterocyclic drugs.[4][5][6] The primary focus will be on the practical application of this knowledge, providing robust experimental workflows for generating a comprehensive ADME profile.

Predicted Pharmacokinetic (ADME) Profile

The journey of a drug through the body is governed by four key processes: Absorption, Distribution, Metabolism, and Excretion. For a novel entity like this compound, a tiered approach of in vitro and in vivo assays is essential for characterization.

Absorption

For oral administration, the absorption of a triazole derivative is influenced by its physicochemical properties, such as solubility and permeability. Triazole antifungals exhibit variable absorption characteristics; for instance, fluconazole has high bioavailability, while itraconazole's absorption is pH-dependent and enhanced by food.[7]

Experimental Workflow: In Vitro Permeability Assessment

A standard approach to predict oral absorption is the Caco-2 permeability assay, which utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes.

Caption: Caco-2 permeability experimental workflow.

Distribution

Once absorbed, a drug distributes into various tissues. Key factors governing distribution include plasma protein binding (PPB), tissue permeability, and blood-to-plasma ratio. Many triazole drugs are highly protein-bound.[5] The extent of PPB is crucial as only the unbound fraction is pharmacologically active and available for metabolism and excretion.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

-

Apparatus Preparation: Assemble equilibrium dialysis plates (e.g., RED device) with semi-permeable membranes.

-

Sample Preparation: Add the test compound to blank plasma (human, rat, mouse) at a relevant concentration.

-

Dialysis: Load the plasma-compound mixture into one chamber and a protein-free buffer (e.g., PBS) into the adjacent chamber.

-

Incubation: Incubate the plate at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

-

Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the compound in both aliquots using a validated LC-MS/MS method.

-

Calculation: Calculate the fraction unbound (fu) and percentage bound.

Metabolism: The Central Role of Cytochrome P450

Metabolism is the biochemical modification of drug molecules, primarily occurring in the liver. For most triazole antifungals, metabolism is predominantly mediated by the cytochrome P450 (CYP) enzyme system.[4][6] CYP3A4, CYP2C19, and CYP2C9 are the most common isoforms involved in the biotransformation of triazoles.[4][5]

Phase I Metabolism: Phase I reactions introduce or expose functional groups (-OH, -NH2, -SH), typically through oxidation, reduction, or hydrolysis. For this compound, the most probable Phase I metabolic pathways are:

-

Aromatic Hydroxylation: Oxidation of the phenyl ring, likely at the para-position, is a common metabolic route for many phenyl-containing compounds.

-

N-dealkylation/Oxidation: While this specific molecule lacks extensive N-alkylation, oxidation at the nitrogen atoms of the triazole ring is possible.

-

Oxidative Ring Opening: More extensive metabolism can lead to the cleavage of the triazole ring.[8]

Phase II Metabolism: Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate), rendering them more water-soluble and readily excretable. Hydroxylated metabolites formed in Phase I are prime candidates for glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes.

Caption: Predicted metabolic pathway for the title compound.

Experimental Workflow: In Vitro Metabolic Stability

This assay determines the intrinsic clearance of a compound in liver microsomes or hepatocytes.

-

Preparation: Prepare incubations containing liver microsomes (or hepatocytes), the test compound, and a buffer.

-

Initiation: Start the reaction by adding a NADPH-regenerating system (for microsomes).

-

Time-Course Sampling: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to measure the disappearance of the parent compound over time.

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Excretion

The final step is the removal of the drug and its metabolites from the body, primarily through urine and feces. The route and rate of excretion depend on the physicochemical properties of the metabolites. Water-soluble conjugates are typically excreted renally.

In Vivo Pharmacokinetic Studies: A Holistic View

While in vitro assays provide crucial mechanistic insights, in vivo studies in animal models are necessary to understand the complete pharmacokinetic profile in a living system.[9][10][11]

Experimental Design: A Rodent PK Study

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Dosing: The study should include both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.[12][13] A typical design involves two groups of animals.

-

Group 1 (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

-

Group 2 (PO): Administer a single dose via oral gavage (e.g., 5-10 mg/kg).

-

-

Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.

-